5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is a complex organic compound with a molecular formula of C27H21Cl2N3O4S and a molecular weight of 554.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,6-dimethyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-amine to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
Bifenox: A related compound used as a herbicide with a similar phenoxy group.
Uniqueness
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,6-DIMETHYL-5-(4-METHYLPHENYL)-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C27H21Cl2N3O4S |
---|---|
Molecular Weight |
554.4g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-[2,6-dimethyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H21Cl2N3O4S/c1-14-4-6-17(7-5-14)23-15(2)37-26-24(23)27(34)32(16(3)30-26)31-25(33)22-11-9-19(36-22)13-35-21-10-8-18(28)12-20(21)29/h4-12H,13H2,1-3H3,(H,31,33) |
InChI Key |
PAXVMSJMOBXWCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.